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Cat. No.: B15134970

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium
citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum.[1] It is a potent inhibitor
of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP
production. This inhibition is the primary mechanism behind its significant biological activity and
toxicity. This guide provides a comprehensive overview of the known biological effects and
toxicological profile of Citreoviridin.

It is important to note that "Citreoviridin-13C23" refers to an isotopically labeled form of
Citreoviridin, where all 23 carbon atoms are the carbon-13 isotope.[2] This labeling is a
common practice in research for tracing the molecule in metabolic and pharmacokinetic
studies. The biological activity and toxicity of Citreoviridin-13C23 are expected to be identical
to that of the unlabeled compound. Therefore, the information presented in this guide is
applicable to both forms.

Biological Activity and Mechanism of Action

The primary biological activity of Citreoviridin stems from its potent and specific inhibition of
mitochondrial F1FO-ATP synthase. It binds to the B-subunit of the F1 particle, disrupting the
enzyme's catalytic cycle and halting the synthesis of ATP. This disruption of cellular energy
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production leads to a cascade of downstream effects, ultimately resulting in the observed

toxicity.

Toxicity Profile

Citreoviridin exhibits a range of toxic effects, primarily targeting the central nervous system and
the cardiovascular system. Its toxicity has been associated with human diseases such as acute
cardiac beriberi and Keshan disease, a congestive cardiomyopathy.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Citreoviridin.

Table 1: Acute Toxicity of Citreoviridin in Animal Models

. Route of
Species L . LD50 (mg/kg) Reference
Administration
Mouse Subcutaneous 3.6-11.8 [4]
Mouse Intraperitoneal 7.5 [4]

Table 2: In Vitro Cytotoxicity of Citreoviridin

Cell Line Assay Endpoint IC50 Reference
H9c2 (rat N ) N
) Not specified Apoptosis Not specified
cardiomyocytes)
HepG2 (human » Triglyceride N
] Not specified ) Not specified
liver cancer) accumulation

Note: Specific IC50 values for Citreoviridin in various cancer cell lines are not readily available
in the reviewed literature. The provided information indicates cytotoxic effects, but quantitative

data is limited.

Signaling Pathways Affected by Citreoviridin

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31419397/
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15134970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Recent research has elucidated the involvement of specific signaling pathways in Citreoviridin-
induced cardiotoxicity. A key pathway identified is the PPAR-y-mTORC2 signaling axis.
Citreoviridin has been shown to inhibit the transcriptional activity of peroxisome proliferator-
activated receptor-gamma (PPAR-y). This inhibition, in turn, affects the mechanistic target of
rapamycin complex 2 (nMTORC?2), leading to downstream effects on autophagy and apoptosis
in cardiomyocytes.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31419397/
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.benchchem.com/product/b15134970#biological-activity-and-toxicity-of-citreoviridin-13c23
https://www.benchchem.com/product/b15134970#biological-activity-and-toxicity-of-citreoviridin-13c23
https://www.benchchem.com/product/b15134970#biological-activity-and-toxicity-of-citreoviridin-13c23
https://www.benchchem.com/product/b15134970#biological-activity-and-toxicity-of-citreoviridin-13c23
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15134970?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15134970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

